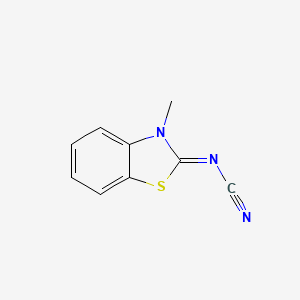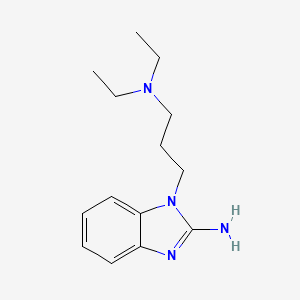![molecular formula C18H18O5 B14347407 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid CAS No. 91401-74-0](/img/structure/B14347407.png)
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenylpropanoyl group attached to a phenoxy group, which is further connected to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxypropanoic acid with 2-(3-phenylpropanoyl)phenol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoyl moiety may also interact with lipid membranes, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a phenylpropanoyl group.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Similar structure but with a methyl group instead of a phenylpropanoyl group.
Uniqueness
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy acids and phenoxy derivatives, making it a valuable compound for various applications.
Propiedades
Número CAS |
91401-74-0 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O5/c19-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)23-12-16(20)18(21)22/h1-9,16,20H,10-12H2,(H,21,22) |
Clave InChI |
HGAWGTRIKIQPSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


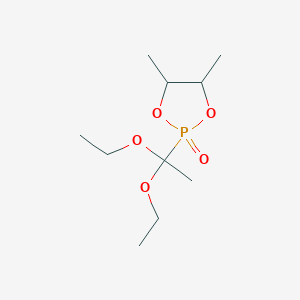
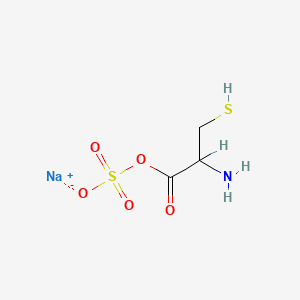
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
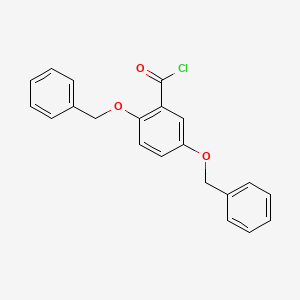
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
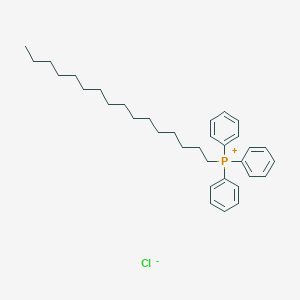

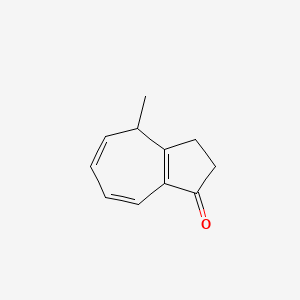
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
